Icg-tco

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

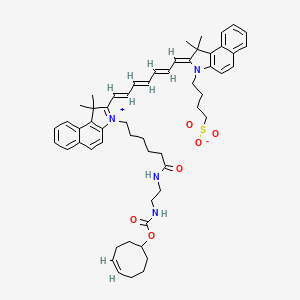

The compound indocyanine green-tetrazine cyclooctene (Icg-tco) is a conjugate of indocyanine green and tetrazine-modified trans-cyclooctene. Indocyanine green is a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use. It is known for its ability to produce singlet oxygen species and photothermal heat upon near-infrared irradiation, making it a valuable photosensitizer in medical applications . Tetrazine-modified trans-cyclooctene is used in bioorthogonal chemistry for its ability to undergo rapid and selective inverse electron-demand Diels–Alder reactions .

Vorbereitungsmethoden

The synthesis of Icg-tco involves the conjugation of indocyanine green with tetrazine-modified trans-cyclooctene. One method involves dissolving the compound (2E)-TCO-PNB in dimethylformamide, followed by the addition of diisopropylethylamine and doxorubicin hydrochloride. The mixture is stirred in darkness at 30°C for three days, after which water is added to precipitate the product . Industrial production methods may involve microfluidic electrospray techniques to encapsulate the compound in biorthogonal compartmental microparticles for targeted drug delivery .

Analyse Chemischer Reaktionen

Icg-tco undergoes various chemical reactions, including:

Inverse Electron-Demand Diels–Alder Reactions: This reaction occurs between tetrazine and trans-cyclooctene, forming a stable adduct.

Photothermal Reactions: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death in targeted tissues.

Oxidation and Reduction Reactions: Indocyanine green can undergo oxidation and reduction reactions, which are essential for its function as a photosensitizer.

Common reagents used in these reactions include tetrazine, trans-cyclooctene, and near-infrared light sources. Major products formed include stable adducts from the Diels–Alder reactions and reactive oxygen species from photothermal reactions .

Wissenschaftliche Forschungsanwendungen

Icg-tco has a wide range of scientific research applications:

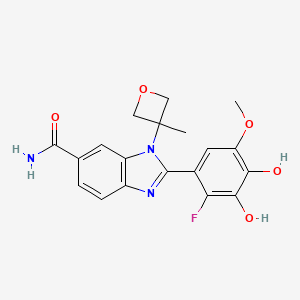

Chemistry: Used in bioorthogonal chemistry for rapid and selective reactions.

Biology: Employed in imaging and tracking of biological processes due to its near-infrared fluorescence.

Medicine: Utilized in photothermal therapy and chemotherapy for cancer treatment.

Industry: Applied in the development of advanced drug delivery systems and diagnostic tools.

Wirkmechanismus

The mechanism of action of Icg-tco involves the following steps:

Photothermal Activation: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death.

Bioorthogonal Reactions: Tetrazine-modified trans-cyclooctene undergoes inverse electron-demand Diels–Alder reactions, forming stable adducts that can activate prodrugs or other therapeutic agents.

Targeted Drug Delivery: Encapsulation in biorthogonal compartmental microparticles allows for targeted delivery and controlled release of therapeutic agents at the tumor site.

Vergleich Mit ähnlichen Verbindungen

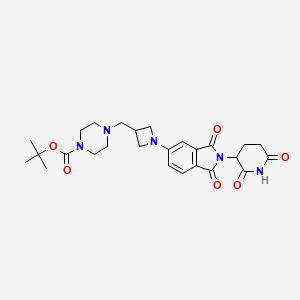

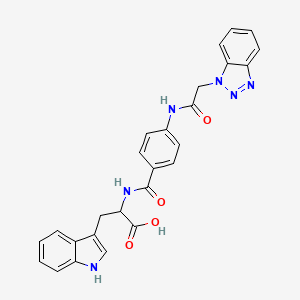

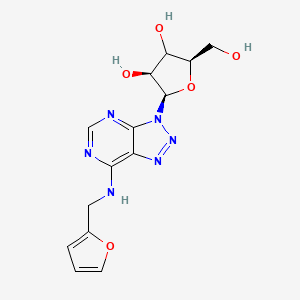

Icg-tco is unique due to its combination of photothermal and bioorthogonal properties. Similar compounds include:

Indocyanine Green (ICG): A near-infrared dye used for imaging and photothermal therapy.

Tetrazine-Modified Trans-Cyclooctene (TCO): Used in bioorthogonal chemistry for rapid and selective reactions.

Doxorubicin (DOX): A chemotherapeutic agent that can be modified with cyclooctene for targeted delivery.

This compound stands out due to its ability to combine the properties of these compounds, offering both imaging and therapeutic capabilities in a single molecule .

Eigenschaften

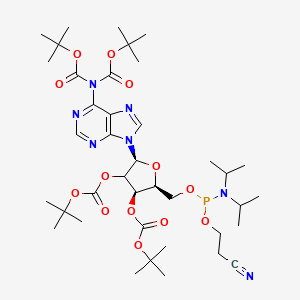

Molekularformel |

C56H68N4O6S |

|---|---|

Molekulargewicht |

925.2 g/mol |

IUPAC-Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+ |

InChI-Schlüssel |

UCDRADKTECEGKV-FNORWQNLSA-N |

Isomerische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)

![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)